What is the chemical structure of phenylacetone oxime
What is the chemical structure of phenylacetone oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phenylacetone (B166967) oxime, detailing its chemical structure, physicochemical properties, synthesis, and analytical methods. Phenylacetone oxime is a significant chemical intermediate, and this document aims to serve as a technical resource for professionals in relevant scientific fields.
Chemical Identity and Structure
Phenylacetone oxime, with the IUPAC name (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine, is the oxime derivative of phenylacetone.[1][2] It is formed through the reaction of phenylacetone (also known as 1-phenyl-2-propanone or P2P) with hydroxylamine (B1172632).[1] This compound is a stable organic molecule with a neutral pH.[3]
The fundamental structure consists of a phenyl group attached to a propanone backbone, where the ketone functional group has been converted to an oxime (-C=N-OH).[1] This structure, particularly the nitrogen and oxygen donor atoms in the oxime group, allows it to act as a ligand in coordination chemistry.[1]
Below is a two-dimensional representation of the chemical structure of phenylacetone oxime, generated using the DOT language.
Physicochemical Properties
A summary of the key quantitative data for phenylacetone oxime is presented in the table below. These properties are essential for its handling, purification, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2][4] |
| Melting Point | 63 - 68 °C | [1][3] |
| Boiling Point | 285.7 °C at 760 mmHg | [5] |
| Density | 0.99 g/cm³ | [5] |
| Flash Point | 169.2 °C | [5] |
| Vapor Pressure | 0.00129 mmHg at 25°C | [5] |
| LogP | 2.07920 | [5] |
| Topological Polar Surface Area | 32.6 Ų | [2] |
| CAS Number | 13213-36-0 | [1][2][4] |
Spectroscopic Data
Spectroscopic methods are critical for the structural confirmation of phenylacetone oxime.
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Infrared (IR) Spectroscopy : Phenylacetone oxime displays characteristic absorption bands for key functional groups. These include a band for the O-H stretch around 3600 cm⁻¹, a C=N stretching band at approximately 1665 cm⁻¹, and an N-O stretching frequency near 945 cm⁻¹.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecule's precise structure. ¹H NMR would show unique signals for the methyl, methylene, and aromatic protons, with chemical shifts and splitting patterns confirming their connectivity. ¹³C NMR provides complementary data, identifying each unique carbon atom, including the C=N carbon of the oxime group.[4]
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Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which serves as a structural fingerprint.[4] The exact mass of phenylacetone oxime is 149.084063974 Da.[2]
Experimental Protocols
a. Synthesis of Phenylacetone Oxime via Oximation
The most prevalent method for synthesizing phenylacetone oxime is the direct condensation of phenyl-2-propanone (P2P) with a hydroxylamine salt, typically hydroxylamine hydrochloride.[4]
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Objective : To synthesize phenylacetone oxime from phenyl-2-propanone.
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Materials :
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Phenyl-2-propanone (P2P)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Base (e.g., Sodium acetate, Sodium hydroxide)
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Solvent (e.g., Ethanol (B145695), Water)
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-
Procedure :
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Dissolve hydroxylamine hydrochloride in a suitable solvent, often a mixture of ethanol and water.
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Add a base to neutralize the hydrochloride and liberate the free hydroxylamine.
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Slowly add phenyl-2-propanone to the hydroxylamine solution with stirring. A stoichiometric ratio of approximately 1:1.2 (P2P to hydroxylamine hydrochloride) is often effective.[4]
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The reaction mixture is typically stirred at room temperature or with gentle heating to drive the condensation reaction to completion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
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Upon completion, the product may precipitate out of the solution or can be isolated by extraction with an organic solvent.
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Work-up and Purification :
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The crude product is isolated via filtration if it precipitates or by solvent evaporation after extraction.
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Purification is commonly achieved by recrystallization from an ethanol/water mixture or by vacuum distillation (boiling point 154–156°C at 30 mmHg).[4]
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Note on Isomerism : The synthesis often results in a mixture of E and Z isomers. The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[4]
b. Analytical Workflow for Identification
Modern analytical chemistry provides several robust methods for the identification and quantification of phenylacetone oxime.
Applications and Significance
Phenylacetone oxime is a versatile chemical intermediate with significance in several areas:
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Synthetic Organic Chemistry : It serves as a precursor in various chemical transformations. For example, it can undergo a Beckmann rearrangement to form N-phenylacetamide or be reduced using agents like sodium borohydride (B1222165) or catalytic hydrogenation to yield 1-phenyl-2-propanamine (amphetamine).[4]
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Pharmaceutical Research : As an intermediate in the synthesis of amphetamine and related compounds, it is of considerable interest in medicinal chemistry and drug discovery.[3][4]
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Metabolic Studies : Phenylacetone oxime has been identified as an intermediate in the metabolic deamination of amphetamine in biological systems, making it relevant for toxicology and pharmacology studies.[6]
References
- 1. Buy Phenylacetone oxime | 13213-36-0 [smolecule.com]
- 2. Phenylacetone oxime | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Phenylacetone oxime | 13213-36-0 | Benchchem [benchchem.com]
- 5. Phenylacetone oxime|lookchem [lookchem.com]
- 6. Phenylacetone oxime--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
